molecular formula C16H21N3O4S B2640840 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040638-20-7

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2640840
CAS No.: 1040638-20-7
M. Wt: 351.42
InChI Key: CZJIFRCWQVGUTD-UHFFFAOYSA-N
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Description

“Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a complex organic compound. It is part of a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Synthesis and Characterization

Antimicrobial and Anticancer Activity

A series of pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds showed higher anticancer activity compared to reference drugs, indicating the potential therapeutic applications of these derivatives Hafez et al., 2016.

Structural Analysis

Structural analysis and computational studies of pyrazole derivatives, including X-ray diffraction and density-functional-theory (DFT) calculations, have been conducted to understand their molecular structures and stability. These studies provide insights into the geometric and electronic properties of the compounds, which are crucial for designing molecules with desired biological activities Li-qun Shen et al., 2012.

Novel Synthetic Approaches

Researchers have developed novel synthetic approaches to create pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis. For instance, an ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines showcases an efficient method for producing these products in excellent yields within short reaction times Nikpassand et al., 2010.

Future Directions

The future directions for the research on this compound could involve further optimization of the ether-based scaffold and sulfone-based head group to improve the potency and selectivity of the resulting GIRK1/2 activators . Additionally, further studies could be conducted to better understand the role of GIRK channels as potential therapeutic targets .

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-9(2)13-7-12(16(20)23-4)14-10(3)18-19(15(14)17-13)11-5-6-24(21,22)8-11/h7,9,11H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJIFRCWQVGUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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